

eCF506: A Technical Guide to its Potential Applications in Non-Cancer Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Abstract

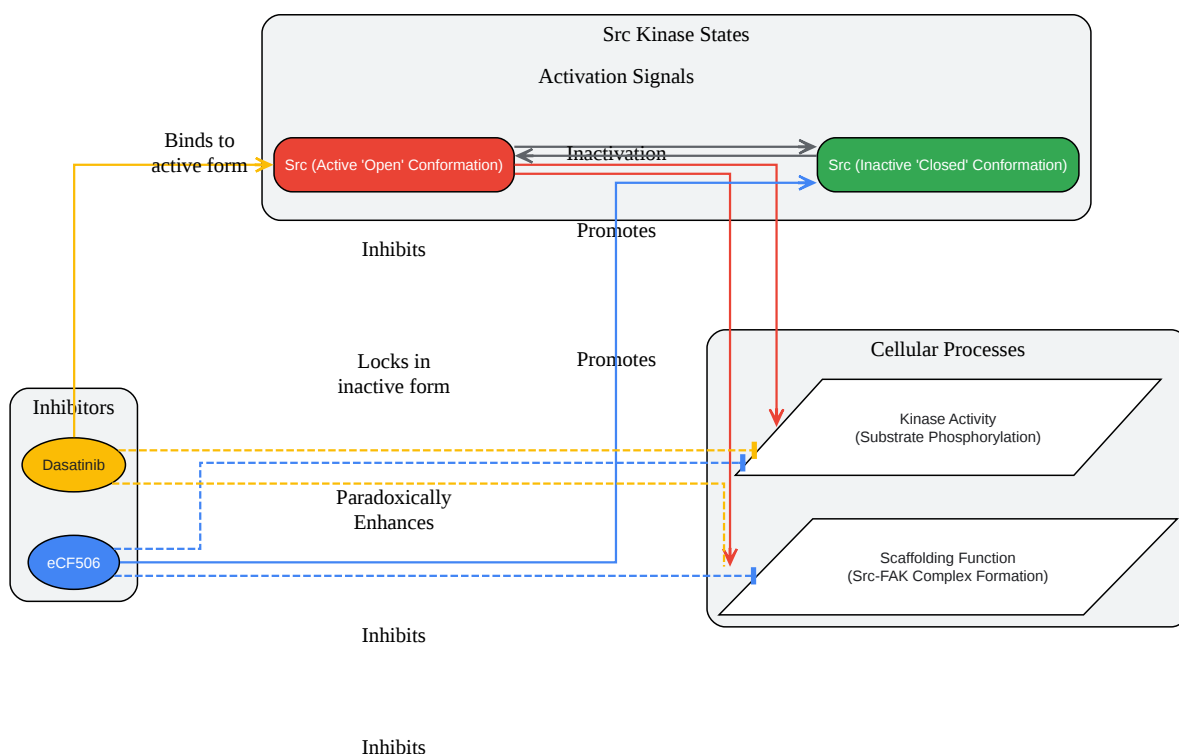
eCF506, also known as NXP900, is a potent and highly selective, orally bioavailable inhibitor of Src family kinases (SFKs), with a sub-nanomolar IC₅₀ value against Src and YES1.[1][2][3] Its unique mechanism of action, which involves locking the kinase in its native, inactive conformation, inhibits both the catalytic and scaffolding functions of Src.[4][5][6] This mode of inhibition leads to superior efficacy and tolerability in preclinical cancer models compared to other Src inhibitors.[4][5] While current research has predominantly focused on its oncological applications, the fundamental role of Src family kinases in a multitude of cellular processes suggests a broader therapeutic potential for **eCF506** in various non-cancerous pathologies. This document provides an in-depth technical overview of **eCF506**, its mechanism of action, and explores its potential applications in non-cancer research based on its demonstrated biological activity and the known roles of its targets.

Mechanism of Action

eCF506 is a Type 1.5 kinase inhibitor, distinguished by its ability to bind to and stabilize the inactive conformation of Src.[3][7] This contrasts with many other Src inhibitors, such as dasatinib, which bind to the active "open" conformation.[3][7] By locking Src in its "closed" state, **eCF506** not only prevents the phosphorylation of downstream substrates but also disrupts the scaffolding function of Src, thereby inhibiting its interaction with partner proteins

like Focal Adhesion Kinase (FAK).[4][5][6] This dual inhibition of both enzymatic and scaffolding functions contributes to its high potency and selectivity.[4][8]

Signaling Pathway of eCF506 Inhibition



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Caption: Mechanism of action of **eCF506**, highlighting its unique ability to lock Src in an inactive conformation, thereby inhibiting both kinase and scaffolding functions, in contrast to Type 1 inhibitors like dasatinib.

Quantitative Data Summary

The following tables summarize the key quantitative data for **eCF506** from preclinical studies.

Table 1: In Vitro Potency of eCF506

Target	IC50 (nM)	Assay Type	Reference
Src	< 0.5	Cell-free assay	[1]
YES1	0.47	Not specified	[2][3]
ABL	>475	Not specified	[2]

Table 2: Antiproliferative Activity (GI50) of eCF506 in Cancer Cell Lines

Cell Line	Cancer Type	GI50 (nM)	Reference
NCI-H2228	Alectinib-sensitive Lung Cancer	83	[7]
H2228-ALR1-4	Alectinib-resistant Lung Cancer	5.8-16	[7]
PC9	Osimertinib-sensitive Lung Cancer	605	[7]
PC9-OR1, OR3	Osimertinib-resistant Lung Cancer	826-4665	[7]

Table 3: Selectivity of eCF506 in Non-Malignant Cells

Cell Line	Cell Type	EC50 (μM)	Comparison (Dasatinib EC50 μM)	Reference
MCF10A	Non-malignant breast epithelial	> 10	Low micromolar	[4]

Potential Non-Cancer Applications

While clinical development is focused on oncology, the central role of Src family kinases in various physiological and pathological processes suggests potential therapeutic applications for **eCF506** in non-cancerous diseases.

- **Inflammatory and Autoimmune Diseases:** Src is a key signaling molecule in immune cells. Its inhibition could modulate inflammatory responses, making **eCF506** a candidate for diseases like rheumatoid arthritis or inflammatory bowel disease.
- **Fibrotic Diseases:** Src is implicated in the activation of fibroblasts and the deposition of extracellular matrix, key processes in fibrosis. **eCF506** could potentially mitigate fibrosis in organs such as the lungs, liver, and kidneys.
- **Neurological Disorders:** Src kinases are involved in synaptic plasticity, and their dysregulation has been linked to neurodegenerative diseases. Further research could explore the utility of **eCF506** in these conditions.
- **Bone Diseases:** Src plays a crucial role in osteoclast function and bone resorption. Inhibition of Src by **eCF506** could be a therapeutic strategy for osteoporosis and other bone-related disorders.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Viability and Proliferation Assays

- **Objective:** To determine the concentration of **eCF506** required to inhibit cell proliferation by 50% (GI50).

- Methodology:
 - Cells (e.g., breast cancer cell lines, non-malignant MCF10A cells) are seeded in 96-well plates.[\[4\]](#)[\[9\]](#)
 - After allowing cells to adhere and enter the exponential growth phase (typically 24-48 hours), the medium is replaced with fresh medium containing a range of concentrations of **eCF506** (e.g., 0.001–10 $\mu\text{mol/L}$) or DMSO as a vehicle control.[\[4\]](#)[\[9\]](#)
 - Cells are incubated with the compounds for a specified period (e.g., 5 days or 120 hours).[\[4\]](#)[\[7\]](#)
 - Cell viability is assessed using a suitable method, such as measuring intracellular ATP levels.[\[7\]](#)
 - The GI50 values are calculated from the dose-response curves.[\[4\]](#)

Co-Immunoprecipitation for Src-FAK Binding

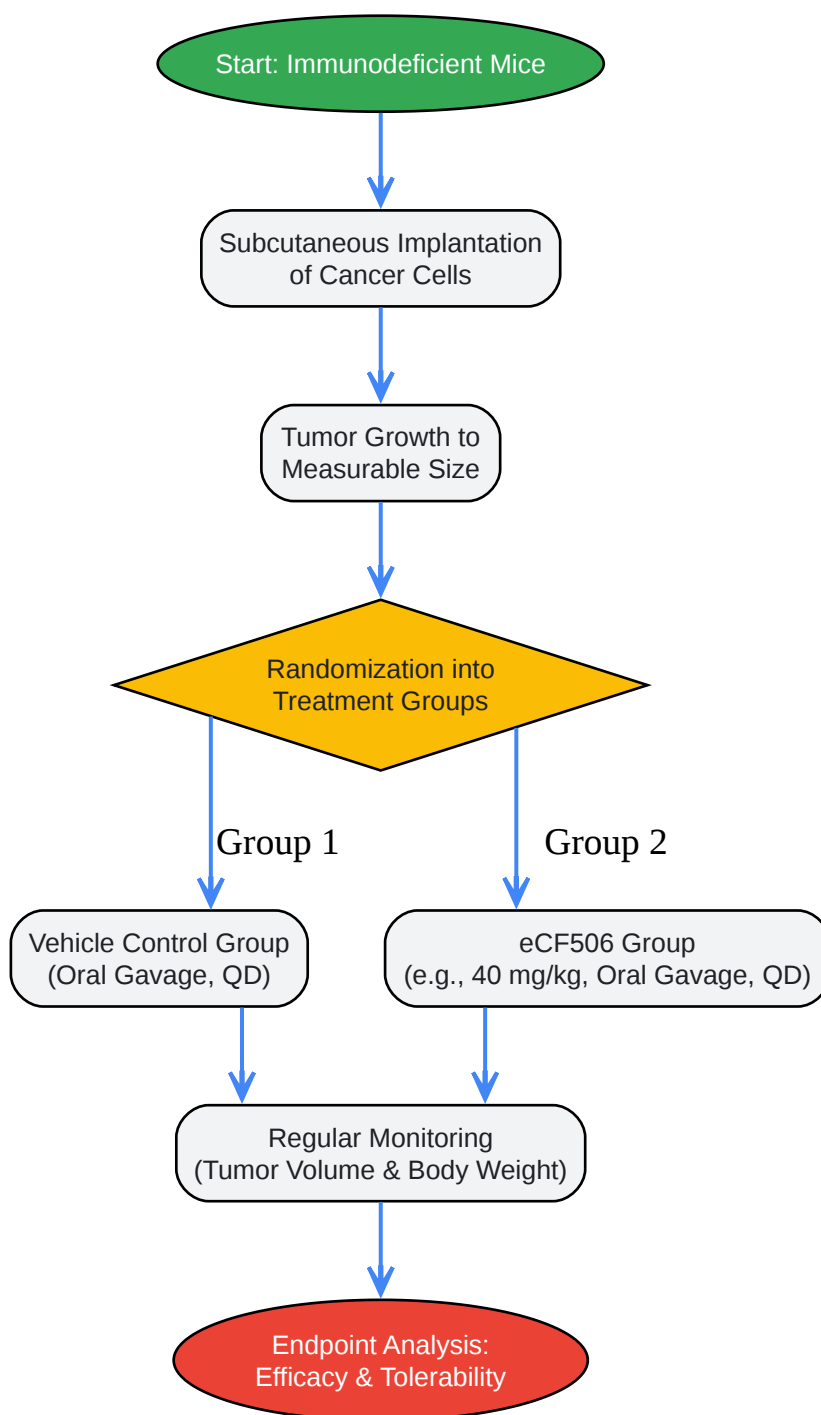
- Objective: To assess the effect of **eCF506** on the interaction between Src and FAK.
- Methodology:
 - MDA-MB-231 breast cancer cells are treated with **eCF506** (e.g., 0.1 $\mu\text{mol/L}$), a comparator inhibitor (e.g., dasatinib 0.1 $\mu\text{mol/L}$), or DMSO for a specified time (e.g., 6 hours).[\[4\]](#)
 - Cells are lysed, and the lysates are incubated overnight with magnetic beads functionalized with an anti-Src IgG antibody.[\[4\]](#)
 - The beads are separated, and the immunoprecipitated proteins are analyzed by Western blot for the presence of Src and FAK.[\[4\]](#)
 - Band intensities are quantified, normalized to the amount of immunoprecipitated Src, and compared to the DMSO control.[\[4\]](#)

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy and tolerability of **eCF506** in a living model.

- Methodology:
 - Human cancer cell lines (e.g., KYSE70 esophageal squamous carcinoma cells) are subcutaneously implanted into immunodeficient mice (e.g., CD1 Nude mice).[3]
 - When tumors reach a specified volume, mice are randomized into treatment groups: Vehicle control and NXP900 (e.g., 40 mg/kg).[3]
 - The drug is administered orally once daily (QD) for a defined period (e.g., 28 days).[3]
 - Tumor volume and mouse body weight are measured regularly (e.g., twice a week) to assess efficacy and tolerability.[4][6]

Experimental Workflow for In Vivo Efficacy Study



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Caption: A generalized workflow for conducting in vivo xenograft studies to evaluate the efficacy and tolerability of **eCF506**.

Conclusion and Future Directions

eCF506 is a highly potent and selective Src inhibitor with a unique mechanism of action that confers significant therapeutic advantages in preclinical cancer models. Its minimal impact on non-malignant cells suggests a favorable safety profile.[4] While the current body of research is heavily skewed towards oncology, the foundational role of Src family kinases in a wide array of biological processes presents a compelling rationale for investigating **eCF506** in non-cancerous diseases. Future research should focus on exploring its efficacy in preclinical models of inflammatory, fibrotic, and neurological disorders to unlock the full therapeutic potential of this promising molecule.

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- To cite this document: BenchChem. [eCF506: A Technical Guide to its Potential Applications in Non-Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607266#ecf506-s-potential-applications-in-non-cancer-research]

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